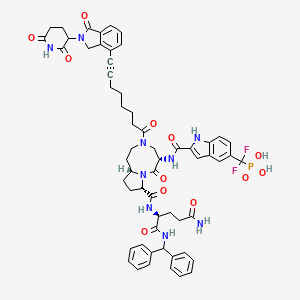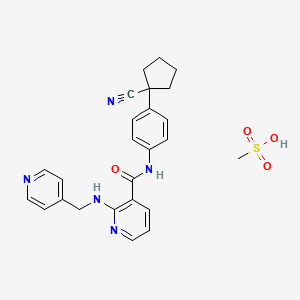
SSTR3-Antagonist-3A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SSTR3-Antagonist-3A is a potent sstr3 antagonist, shown to reduce glucose excursion in a mouse oGTT assay.
Aplicaciones Científicas De Investigación
Cardiovascular Effects and Type 2 Diabetes Treatment
- Cardiovascular Effects : SSTR3 antagonists have been explored for their potential in treating Type 2 diabetes. A key study found that an SSTR3 antagonist, 3A, showed promise in reducing glucose levels in a mouse assay and demonstrated minimal effects on the cardiovascular system in a dog model, indicating its safety profile (He et al., 2014).
Pharmacological Studies and Design Improvements
- Pharmacological Studies and Design Improvements : Another research effort identified novel SSTR5 antagonists with the potential for use as anti-diabetic drugs. This study highlights the challenges and approaches in optimizing pharmacokinetic profiles and reducing undesirable effects like hERG inhibition (Yamasaki et al., 2017).
Structural and Functional Characterization
Structural and Functional Characterization : A comprehensive review of the somatostatin receptor family, including SSTR3, details their structural, functional, and signaling pathways. It highlights the importance of these receptors in a variety of physiological processes (Patel, 1999).
Receptor Internalization and Desensitization : Research on the phosphorylation of SSTR3 emphasizes its role in receptor internalization and desensitization, which is crucial for understanding the receptor's function in cellular signaling (Roth et al., 1997).
Applications in Tumor Imaging and Therapy
PET Imaging of Tumors : Studies have shown that somatostatin-based radioantagonists, including those targeting SSTR3, are effective for PET imaging of somatostatin receptor-positive tumors. These antagonists demonstrate high tumor uptake and provide clear imaging contrast (Fani et al., 2011).
Imaging and Therapy of Neuroendocrine Tumors : SSTR antagonists have been used in imaging and treatment of neuroendocrine tumors, showing promising results in terms of tumor uptake and response rates (Fani et al., 2017).
Development of Specific SSTR3 Antagonists
- Development of MK-1421 : The development of MK-1421, a potent and selective SSTR3 antagonist, was driven by the need for a candidate without cardiovascular effects. This compound showed efficacy in reducing glucose levels in a mouse model, indicating its potential for treating type 2 diabetes (Shah et al., 2015).
Propiedades
Nombre del producto |
SSTR3-Antagonist-3A |
|---|---|
Fórmula molecular |
C30H24FN7O2 |
Peso molecular |
533.57 |
Nombre IUPAC |
2-[(1R,3R)-3-[4-(4-Fluoro-phenyl)-1H-imidazol-2-yl]-1-(1-methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-b-carbolin-1-yl]-isonicotinic acid |
InChI |
InChI=1S/C30H24FN7O2/c1-38-16-19(14-34-38)30(26-12-18(29(39)40)10-11-32-26)27-22(21-4-2-3-5-23(21)35-27)13-24(37-30)28-33-15-25(36-28)17-6-8-20(31)9-7-17/h2-12,14-16,24,35,37H,13H2,1H3,(H,33,36)(H,39,40)/t24-,30+/m1/s1 |
Clave InChI |
UHWQSESKOKODEV-HLADLETHSA-N |
SMILES |
O=C(O)C1=CC=NC([C@]2(C3=CN(C)N=C3)N[C@@H](C4=NC(C5=CC=C(F)C=C5)=CN4)CC6=C2NC7=C6C=CC=C7)=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SSTR3 Antagonist-3A; SSTR3-Antagonist 3A; SSTR3-Antagonist-3A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)
